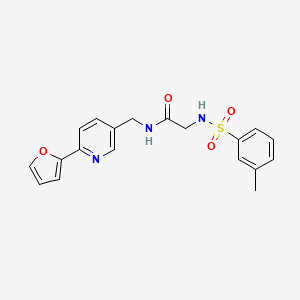
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide is a complex organic compound featuring a furan ring, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-furylboronic acid, 3-bromopyridine, and 3-methylbenzenesulfonyl chloride.
Step 1 Suzuki Coupling: The first step involves a Suzuki coupling reaction between 2-furylboronic acid and 3-bromopyridine in the presence of a palladium catalyst and a base like potassium carbonate in an organic solvent such as toluene. This forms the 6-(furan-2-yl)pyridine intermediate.
Step 2 Alkylation: The intermediate is then subjected to alkylation using a suitable alkylating agent, such as benzyl bromide, to introduce the benzyl group at the nitrogen atom of the pyridine ring.
Step 3 Sulfonamide Formation: The final step involves the reaction of the alkylated intermediate with 3-methylbenzenesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors for the Suzuki coupling and alkylation steps, and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.
Reduction: The nitro group in the sulfonamide can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the sulfonamide.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible activity as an enzyme inhibitor, particularly against proteases or sulfonamide-sensitive enzymes.
Medicine
Medically, compounds with similar structures have been explored for their anti-inflammatory, antibacterial, and anticancer properties. This compound could be a candidate for drug development, targeting specific pathways or receptors.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific electronic or photonic properties, given the presence of the furan and pyridine rings which can contribute to conjugated systems.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors through its sulfonamide group, potentially inhibiting enzyme activity or modulating receptor function. The furan and pyridine rings could facilitate binding through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethyl)-2-(phenylsulfonamido)acetamide: Lacks the furan ring, potentially altering its binding properties and biological activity.
N-((6-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide: Contains a thiophene ring instead of a furan ring, which might affect its electronic properties and reactivity.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(phenylsulfonamido)acetamide: Similar structure but without the methyl group on the phenyl ring, which could influence its steric and electronic characteristics.
Uniqueness
The unique combination of the furan ring, pyridine ring, and sulfonamide group in N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-(3-methylphenylsulfonamido)acetamide imparts specific properties that may not be present in similar compounds. This structural uniqueness can lead to distinct biological activities and material properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-[(3-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-14-4-2-5-16(10-14)27(24,25)22-13-19(23)21-12-15-7-8-17(20-11-15)18-6-3-9-26-18/h2-11,22H,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWUWPQOKUDSNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-phenyl-1H-1,2,3-triazol-5-yl)carbonyl]indoline](/img/structure/B2581512.png)
![N-(benzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)oxazole-2-carboxamide](/img/structure/B2581513.png)
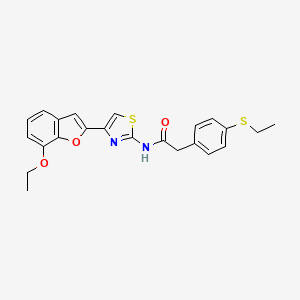

![N-(2,5-dimethylphenyl)-2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamide](/img/structure/B2581521.png)
![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581523.png)
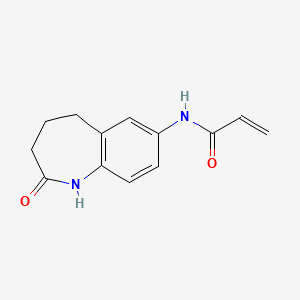
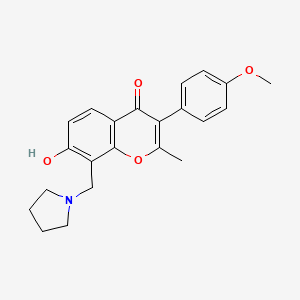
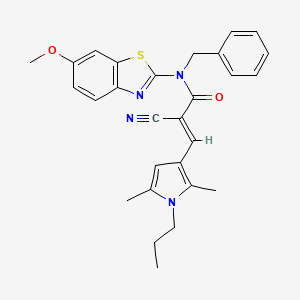
![(E)-ethyl 2-(2-cyano-3-(1H-indol-3-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581528.png)
![ethyl 3-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2581531.png)
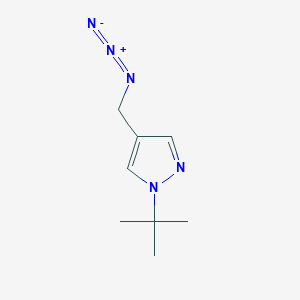
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581534.png)
![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2581535.png)
